![molecular formula C20H16N4O2 B5844646 (2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5844646.png)
(2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid.
Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Industry
Materials Science:
Mecanismo De Acción
The mechanism of action of (2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-methylphenyl)prop-2-enenitrile
- (2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-chlorophenyl)prop-2-enenitrile
Uniqueness
The unique combination of functional groups in (2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile gives it distinct chemical and physical properties, making it a valuable compound for various applications. Its nitro group, in particular, can undergo a variety of chemical transformations, providing versatility in synthetic chemistry.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-11-17(15(2)23(14)19-7-9-22-10-8-19)12-18(13-21)16-3-5-20(6-4-16)24(25)26/h3-12H,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFCAAALSMNZPO-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

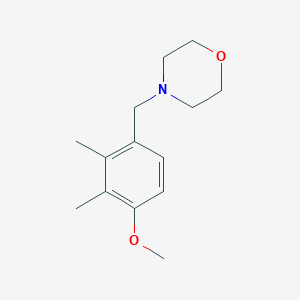
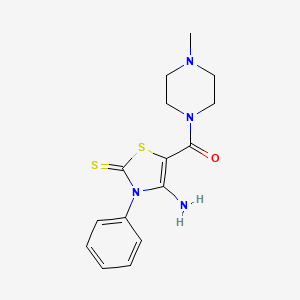
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
![2,8,9-trimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5844601.png)

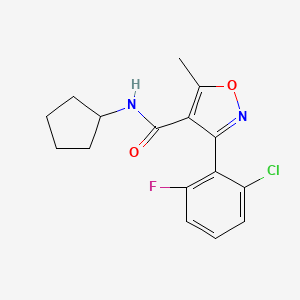
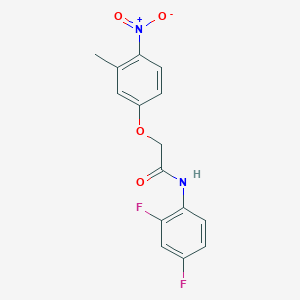

![3-CHLORO-N'~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE](/img/structure/B5844644.png)
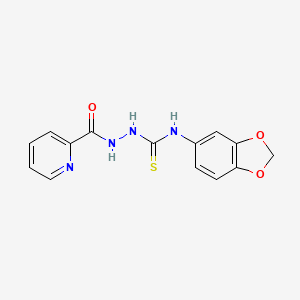
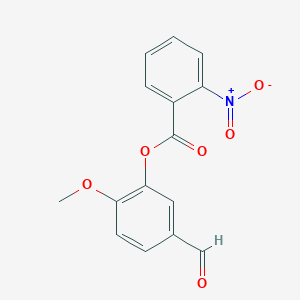
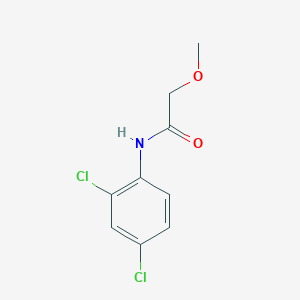
METHANONE](/img/structure/B5844668.png)
